

3,3-bis(bromomethyl)-1-tosylazetidine chemical properties

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Compound of Interest

Compound Name: 3,3-Bis(bromomethyl)-1-tosylazetidine

Cat. No.: B1527192

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An In-Depth Technical Guide to **3,3-bis(bromomethyl)-1-tosylazetidine**: Properties, Synthesis, and Applications

Introduction: The Azetidine Scaffold in Modern Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial structural motifs in medicinal chemistry and drug discovery. Their inherent ring strain and non-planar, three-dimensional structure offer a unique conformational profile that can significantly enhance the physicochemical properties of bioactive molecules, such as solubility and metabolic stability.^[1] Within this class, **3,3-bis(bromomethyl)-1-tosylazetidine** stands out as a highly versatile and reactive building block. Its bifunctional nature, conferred by the two bromomethyl groups, provides a gateway for the synthesis of complex molecular architectures, including spirocyclic systems and diverse compound libraries for therapeutic screening.^{[2][3]} The presence of the electron-withdrawing N-tosyl group not only activates the azetidine ring but also provides a stable, crystalline handle, facilitating its synthesis and purification. This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this pivotal synthetic intermediate for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

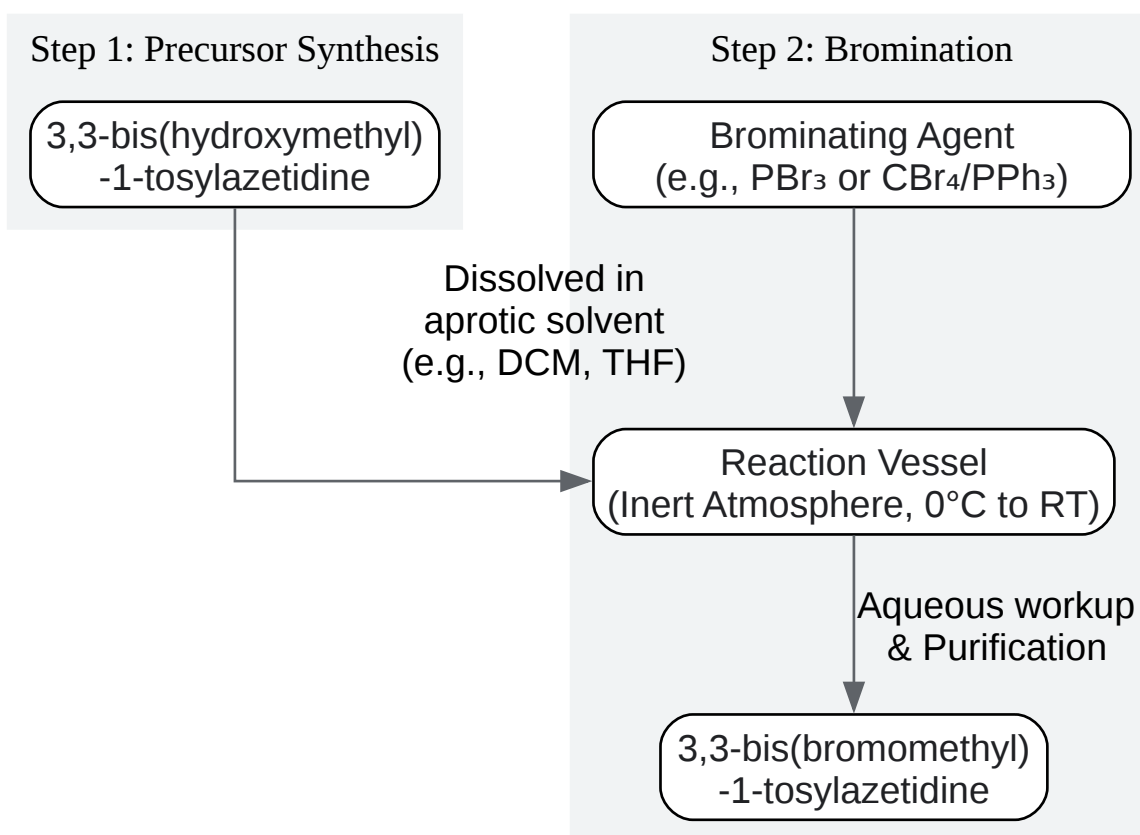
3,3-bis(bromomethyl)-1-tosylazetidine is a white to off-white crystalline solid under standard conditions.[2] The central four-membered azetidine ring is substituted at the C3 position with two reactive bromomethyl groups and at the nitrogen atom with a p-toluenesulfonyl (tosyl) group. This substitution pattern defines its utility as a synthetic intermediate.

Property	Value	Source(s)
CAS Number	1041026-61-2	[4][5]
Molecular Formula	C ₁₂ H ₁₅ Br ₂ NO ₂ S	[4][5]
Molecular Weight	397.13 g/mol	[4][5]
Appearance	White to almost white powder	[2]
Boiling Point	467.0 ± 51.0 °C at 760 mmHg (Predicted)	
Storage	Sealed in a dry environment at 2-8 °C	[5]

Synthesis and Mechanistic Considerations

The synthesis of **3,3-bis(bromomethyl)-1-tosylazetidine** typically proceeds from a corresponding diol precursor, 3,3-bis(hydroxymethyl)-1-tosylazetidine. The transformation involves the conversion of the two primary hydroxyl groups into bromides, a common and efficient reaction in organic synthesis. The choice of brominating agent is critical to ensure high yield and purity while avoiding side reactions, such as ring-opening of the strained azetidine.

Synthetic Workflow Diagram



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Caption: Proposed synthetic pathway for **3,3-bis(bromomethyl)-1-tosylazetidine**.

Experimental Protocol: Bromination of 3,3-bis(hydroxymethyl)-1-tosylazetidine

This protocol describes a generalized procedure based on the Appel reaction, a reliable method for converting alcohols to alkyl halides.

- **Preparation:** In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,3-bis(hydroxymethyl)-1-tosylazetidine (1.0 eq) and carbon tetrabromide (CBr₄, 2.5 eq) in anhydrous dichloromethane (DCM).
- **Cooling:** Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction upon addition of triphenylphosphine.

- **Reagent Addition:** Add triphenylphosphine (PPh_3 , 2.5 eq) portion-wise to the stirred solution. The reaction mixture may develop a yellow or orange color.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Quenching and Workup:** Concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether.
- **Purification:** The filtrate is concentrated and purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **3,3-bis(bromomethyl)-1-tosylazetidine**.

Causality Behind Choices:

- **Inert Atmosphere:** Prevents side reactions with atmospheric moisture and oxygen.
- **Anhydrous Solvent:** Water would react with the phosphine and brominating agent, reducing the yield.
- **Staged Cooling and Addition:** The reaction between CBr_4 and PPh_3 is exothermic. Slow, cooled addition prevents overheating, which could lead to degradation of the strained azetidine ring.
- **Excess Reagents:** Using a slight excess of the Appel reagents ensures complete conversion of the diol.

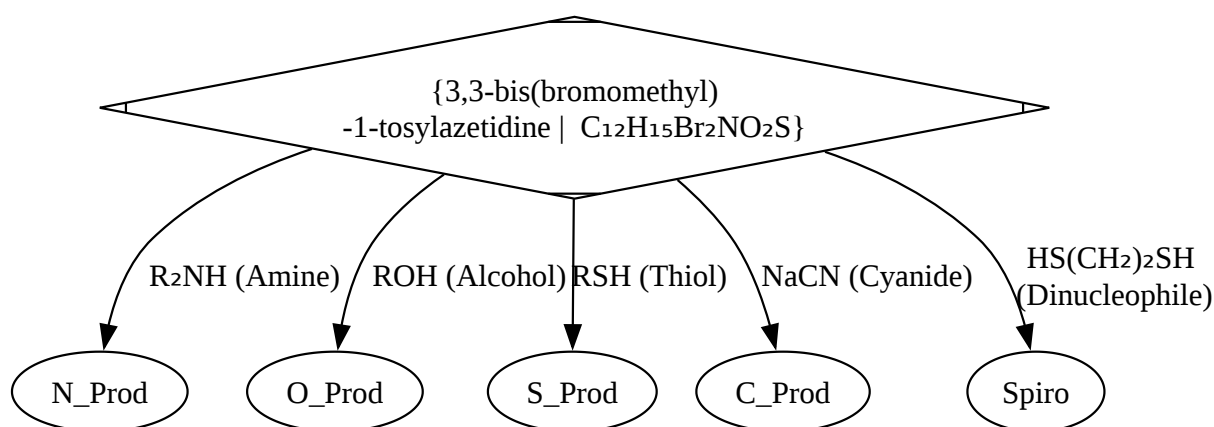
Chemical Reactivity and Synthetic Utility

The primary value of **3,3-bis(bromomethyl)-1-tosylazetidine** lies in its role as a bifunctional electrophile. The two bromomethyl groups are excellent substrates for $\text{S}_\text{N}2$ reactions with a wide range of nucleophiles. This allows for the symmetrical or asymmetrical introduction of new functional groups, leading to the construction of diverse molecular scaffolds.^{[2][3]}

Key Reaction Pathways

- With N-Nucleophiles (Amines, Azides): Reaction with primary or secondary amines readily forms diamino-substituted azetidines, which are key cores in medicinal chemistry.
- With O-Nucleophiles (Alcohols, Phenols): Forms the corresponding di-ethers, allowing for the introduction of aryl or alkyl ether functionalities.^[3]
- With S-Nucleophiles (Thiols): Leads to the formation of thioethers.
- With C-Nucleophiles (Cyanides, Malonates): Enables carbon-carbon bond formation, extending the carbon skeleton.
- Intramolecular Cyclization: If reacted with a dinucleophile, it can lead to the formation of novel spirocyclic or bicyclic azetidine systems.

Reactivity Profile Diagram



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References

- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and application of a bromomethyl substituted scaffold to be used for efficient optimization of anti-virulence activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS号:1041026-61-2-3,3-Bis(broMoMethyl)-1-(p... - 3,3-Bis(bromomethyl)-1-tosylazetidine-科华智慧 [kehuaai.com]
- 5. 1041026-61-2|3,3-Bis(bromomethyl)-1-tosylazetidine|BLD Pharm [bldpharm.com]
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